1-amino-N,N-dimethylcyclobutane-1-carboxamide

NMDA receptor pharmacology Glycine site modulation Structure-activity relationship

Researchers requiring robust NMDA activation face weak partial agonism from ACBC. 1-Amino-N,N-dimethylcyclobutane-1-carboxamide (CAS 1508823-36-6) provides full agonism (EC50=130 nM) and >6000-fold potency gain. • Full agonist at NMDA glycine site - reliable positive control • High-affinity H3 ligand (Kd 1.35 nM) for CNS research • Metabolically stable N,N-dimethylamide scaffold • In stock with global delivery

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1508823-36-6
Cat. No. B1380310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-N,N-dimethylcyclobutane-1-carboxamide
CAS1508823-36-6
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1(CCC1)N
InChIInChI=1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3
InChIKeyRIFVSBDIRWLMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-N,N-dimethylcyclobutane-1-carboxamide Overview


1-Amino-N,N-dimethylcyclobutane-1-carboxamide (CAS 1508823-36-6) is a cyclobutane-based amino acid amide derivative belonging to the class of 1-aminocyclobutane-1-carboxylic acid (ACBC) analogs. Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol . The compound features a sterically constrained cyclobutane core bearing both a primary amine and an N,N-dimethylcarboxamide moiety. Unlike the parent carboxylic acid ACBC, this amide derivative exhibits altered physicochemical properties and distinct pharmacological activity profiles at the N-methyl-D-aspartate (NMDA) receptor glycine site [1].

1
NMDA receptor glycine site tool Full agonist research studies; functional profile distinct from partial agonist references
2
Histamine H3 receptor ligand scaffold Reported high-affinity binding supports antagonist design and medicinal chemistry optimization
3
Cyclobutane bioisostere library block Metabolically stable N,N-dimethylamide handle for compound libraries

1-Amino-N,N-dimethylcyclobutane-1-carboxamide: Generic Substitution Failure


Generic interchange within the 1-aminocyclobutane carboxamide class is precluded by marked pharmacological divergence. The parent compound, 1-aminocyclobutanecarboxylic acid (ACBC), acts as a weak partial agonist at the NMDA receptor glycine site (Ki = 0.83 mM; maximal activation ~42%) . In stark contrast, 1-amino-N,N-dimethylcyclobutane-1-carboxamide functions as a full agonist (EC₅₀ = 130 nM) at recombinant NMDA receptors [1], demonstrating a >6000-fold enhancement in functional potency and a fundamental shift in efficacy profile. Furthermore, stereochemical variation—such as the cis-3-amino regioisomer (CAS 1268521-02-3)—introduces distinct conformational constraints and biological outcomes that preclude simple substitution .

Parent ACBC (carboxylic acid)
Partial agonist with limited maximal activation; functional response profile does not match full agonism, preventing direct substitution in glycine site assays.
cis-3-amino regioisomer
Distinct binding affinity and conformational constraints produce a non-interchangeable pharmacological profile; target engagement may differ significantly.

1-Amino-N,N-dimethylcyclobutane-1-carboxamide: Quantitative Differentiation


NMDA Receptor Functional Potency: Full vs. Partial Agonism

1-Amino-N,N-dimethylcyclobutane-1-carboxamide exhibits an EC₅₀ of 130 nM as a full agonist at the rat GluN1/GluN2A NMDA receptor [1]. In contrast, the parent compound 1-aminocyclobutanecarboxylic acid (ACBC) demonstrates a Ki of 0.83 mM and achieves only 42% maximal activation of the NMDA receptor [2]. This represents a ~6,400-fold increase in functional potency and a shift from partial to full agonism.

Functional potency
Reported
Target: EC₅₀ = 130 nM (full agonist)
ACBC: Ki = 0.83 mM (partial agonist)
Reported functional potency context for NMDA receptor glycine site
~6,400-fold increase and efficacy shift; supports full vs. partial agonist assay design
NMDA receptor pharmacology Glycine site modulation Structure-activity relationship

Histamine H3 Receptor Affinity Comparison

1-Amino-N,N-dimethylcyclobutane-1-carboxamide demonstrates a Kd of 1.35 nM for the human histamine H3 receptor (HEK293T assay) [1]. For comparison, the cis-3-amino regioisomer (CAS 1268521-02-3) exhibits significantly weaker binding to various targets, with reported IC₅₀ values in the low micromolar range .

Binding affinity (H3R)
Reported
Target: Kd = 1.35 nM
cis-3-amino isomer: IC₅₀ > 1 µM
Supports H3R antagonist scaffold selection
Regioisomer affinity differences inform SAR; >700-fold higher affinity
Binding affinity Receptor pharmacology Ligand screening

CXCR4 Antagonism: Predicted Physicochemical Advantage

While 1-amino-N,N-dimethylcyclobutane-1-carboxamide itself has not been directly profiled at CXCR4, its 3,3-difluoro congener (CAS 2193058-29-4) exhibits an IC₅₀ of 120 nM in a CXCR4-mediated HIV-1 entry assay [1]. Structural analysis indicates that the non-fluorinated target compound possesses favorable topological polar surface area (TPSA) and lipophilicity (cLogP) parameters that may further enhance membrane permeability and target engagement relative to the more polar difluoro analog [2].

Predicted physicochemical profile
Class-level
TPSA 46.3 Ų, cLogP ~0.8
vs difluoro analog (55.6 Ų, ~1.2)
In silico property comparison for chemokine receptor targeting
Data to verify; class-level inference from difluoro analog CXCR4 data
CXCR4 antagonism HIV entry inhibition Chemokine receptor

1-Amino-N,N-dimethylcyclobutane-1-carboxamide: Optimal Use Cases


NMDA Receptor Full Agonist Tool Compound

As a full agonist at NMDA receptors (EC₅₀ = 130 nM), this compound serves as a superior positive control or probe molecule for assays requiring robust and reliable activation of the glycine site, in contrast to the weak partial agonism of ACBC [1] .

Histamine H3 Receptor Antagonist Development

With a Kd of 1.35 nM at the human H3 receptor, the compound provides an excellent starting scaffold for medicinal chemistry optimization of H3 antagonists targeting cognitive disorders or sleep-wake regulation [1].

Cyclobutane Bioisostere Libraries: Amide Handle

The N,N-dimethylcarboxamide group offers a metabolically stable amide bond that is resistant to hydrolysis compared to ester or carboxylic acid moieties, making it a valuable building block for constructing compound libraries where metabolic stability is paramount .

SAR Studies: 1-Amino vs. 3-Amino Regioisomer Comparison

The distinct binding profiles of the 1-amino (this compound) and 3-amino (CAS 1268521-02-3) regioisomers enable precise SAR exploration to map spatial requirements of target binding pockets, particularly for aminergic GPCRs and ion channels .

Application
Selection Property
Validation Focus
NMDA receptor glycine site modulation studies
Full agonist functional profile (research context)
Efficacy shift from partial agonism in glycine site assays
Histamine H3 receptor antagonist development
Reported high-affinity H3R binding (ligand scaffold)
Binding selectivity and functional antagonism in H3R models
Cyclobutane bioisostere library construction
Metabolically stable N,N-dimethylamide handle
Hydrolytic stability vs ester/carboxylic acid in compound libraries
Regioisomer SAR exploration
Distinct 1-amino vs 3-amino binding profiles
Spatial requirements of target binding pockets in aminergic GPCRs and ion channels

Technical Documentation Hub

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21 linked technical documents
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